Enantiomeric Purity vs. Racemic Mixture: Implications for Asymmetric Synthesis
The single-enantiomer (1S,8R)-9-azabicyclo[6.2.0]decan-10-one (CAS 522644-06-0) is supplied with a minimum enantiomeric purity specification that directly enables stereocontrolled synthesis. In contrast, the widely available racemic mixture (CAS 4946-36-5) contains both enantiomers, requiring additional kinetic resolution or chiral separation steps. Commercial specifications indicate a minimum purity of 95% for the racemate , while the enantiopure form is typically certified at ≥97% purity (NLT 97%) . This ≥2 percentage point increase in chemical purity, combined with defined stereochemistry, reduces the need for downstream purification and chiral analysis, translating to lower development costs in medicinal chemistry campaigns.
| Evidence Dimension | Minimum chemical purity specification (vendor-certified) |
|---|---|
| Target Compound Data | ≥97% (NLT 97%) |
| Comparator Or Baseline | Racemic 9-azabicyclo[6.2.0]decan-10-one (CAS 4946-36-5): ≥95% (Min. Purity Spec) |
| Quantified Difference | ≥2 percentage points higher minimum purity |
| Conditions | Commercial supplier specifications; analytical method not disclosed but typically HPLC-UV/ELSD |
Why This Matters
Higher minimum purity and defined stereochemistry reduce the burden of in-house chiral resolution and quality control, accelerating the synthesis of enantiopure lead candidates.
